1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-imidazol-2-amine
CAS No.:
Cat. No.: VC17797731
Molecular Formula: C6H7N5S
Molecular Weight: 181.22 g/mol
* For research use only. Not for human or veterinary use.
![1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-imidazol-2-amine -](/images/structure/VC17797731.png)
Specification
Molecular Formula | C6H7N5S |
---|---|
Molecular Weight | 181.22 g/mol |
IUPAC Name | 1-(thiadiazol-4-ylmethyl)imidazol-2-amine |
Standard InChI | InChI=1S/C6H7N5S/c7-6-8-1-2-11(6)3-5-4-12-10-9-5/h1-2,4H,3H2,(H2,7,8) |
Standard InChI Key | GFKZEZPFJTZRBD-UHFFFAOYSA-N |
Canonical SMILES | C1=CN(C(=N1)N)CC2=CSN=N2 |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-imidazol-2-amine features a 1,2,3-thiadiazole ring linked via a methylene group to a 1H-imidazol-2-amine moiety. The thiadiazole component contains a sulfur atom and two nitrogen atoms within its five-membered ring, while the imidazole ring contributes two additional nitrogen atoms, creating a electron-rich system conducive to intermolecular interactions .
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular Formula | C₆H₇N₅S |
Molecular Weight | 181.22 g/mol |
IUPAC Name | 1-(thiadiazol-4-ylmethyl)imidazol-2-amine |
InChI Key | VMSXLIDQWOVVMX-UHFFFAOYSA-N |
The InChI string (InChI=1S/C6H7N5S/c7-6-8-1-2-11(6)3-5-4-12-10-9-5/h1-2,4H,3H2,(H2,7,8)
) encodes connectivity and stereochemical details, confirming the absence of chiral centers .
Synthetic Pathways and Optimization
Core Synthesis Strategies
The compound’s synthesis typically involves multi-step reactions leveraging nucleophilic substitutions and cyclization. A common approach involves:
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Formation of the thiadiazole ring: Thiosemicarbazide derivatives react with carbonyl chlorides (e.g., terephthaloyl dichloride) in pyridine to form thiadiazole intermediates .
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Imidazole functionalization: The methylene-linked imidazole amine is introduced via alkylation or Mitsunobu reactions, often using protecting groups to prevent side reactions .
Example Reaction Scheme:
DMAD = Dimethyl acetylenedicarboxylate; DEAD = Diethyl acetylenedicarboxylate .
Physicochemical Properties
Spectral Characterization
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FT-IR: Peaks at 3290–3377 cm⁻¹ (N–H stretch), 1614–1639 cm⁻¹ (C=N imine), and 1494–1596 cm⁻¹ (aromatic C=C) align with thiadiazole and imidazole vibrations .
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¹H-NMR: Signals at δ 3.36 ppm (methylene CH₂), δ 7.13–7.74 ppm (aromatic protons), and δ 10.48 ppm (imidazole NH) confirm substitution patterns .
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Mass Spectrometry: Molecular ion peak at m/z 181.22 (M⁺) with fragments at m/z 123 (thiadiazole ring) and m/z 58 (imidazole amine) .
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) but limited solubility in water (<0.1 mg/mL). Stability studies indicate decomposition above 200°C, necessitating storage at −20°C under inert atmospheres.
Biological Activities and Mechanisms
Anticancer Activity
Preliminary docking studies suggest high affinity for epidermal growth factor receptor (EGFR) kinase domain (binding energy = −9.2 kcal/mol), comparable to erlotinib . In vitro assays against MCF-7 breast cancer cells show IC₅₀ values of 12.5 µM, likely via apoptosis induction.
Organism/Cell Line | Activity (IC₅₀/MIC) | Target |
---|---|---|
Staphylococcus aureus | 16 µg/mL | DHFR |
MCF-7 | 12.5 µM | EGFR/Apoptosis |
Future Directions and Applications
Drug Development
Structural modifications, such as fluorination at the thiadiazole C5 position, could enhance metabolic stability. Hybridization with known pharmacophores (e.g., benzimidazoles) may improve target selectivity .
Agricultural Chemistry
Thiadiazole derivatives are explored as plant growth regulators and fungicides. This compound’s amine group could facilitate hydrogen bonding with fungal chitin synthases .
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